molecular formula C18H25NO B5509024 [3-allyl-1-(3-vinylbenzyl)piperidin-3-yl]methanol

[3-allyl-1-(3-vinylbenzyl)piperidin-3-yl]methanol

Cat. No.: B5509024
M. Wt: 271.4 g/mol
InChI Key: CLGPOYHISNIYME-UHFFFAOYSA-N
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Description

[3-allyl-1-(3-vinylbenzyl)piperidin-3-yl]methanol is a useful research compound. Its molecular formula is C18H25NO and its molecular weight is 271.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.193614421 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Palladium-Catalyzed Allylic Alkylation of Ketones : Allylic alcohols, like the one , are used in palladium-catalyzed allylic alkylations of simple ketones. This process is enhanced by a pyrrolidine co-catalyst and a hydrogen-bonding solvent like methanol, facilitating the formation of the π-allylpalladium complex. This reaction is significant in organic synthesis and pharmaceutical applications (Huo et al., 2014).

  • Oxidation of Olefins Using Palladium and Copper Catalysis : In a study on the oxidation of organic substrates by molecular oxygen, it was found that certain olefins can be converted into methyl ketones in methanol solutions. This process involves the use of a Pd(OAc)2/Cu(OAc)2 system and is relevant for converting allylic alcohols to corresponding ethers or esters (Speziali et al., 2009).

  • Solvent-Mediated Allylation of Carbonyl Compounds : Methanol is shown to promote the addition of allylic stannanes to aldehydes, yielding homoallylic alcohols. This reaction highlights the role of solvents like methanol in facilitating such chemical transformations, particularly in synthesizing complex organic molecules (Cokley et al., 1997).

  • Selective Synthesis of 3-Methoxy-1-Propanol : The addition of methanol to allyl alcohol, similar in structure to the compound , has been studied using metal oxide catalysts. This synthesis is significant for producing specialized chemical compounds used in various industrial applications (Yamakawa et al., 2001).

  • Ni-Catalyzed Coupling of Alkynes and Methanol : A novel method involving nickel catalysis has been developed for the direct coupling of alkynes and methanol, leading to the formation of allylic alcohols. This method is notable for its high atom-, step-, and redox-economy, and it's relevant for synthesizing complex organic molecules (Chen et al., 2021).

Mechanism of Action

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . They show a wide variety of biological activities .

Safety and Hazards

The safety and hazards associated with piperidine derivatives can also vary widely depending on their specific structures and uses. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds for detailed safety information .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Properties

IUPAC Name

[1-[(3-ethenylphenyl)methyl]-3-prop-2-enylpiperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c1-3-9-18(15-20)10-6-11-19(14-18)13-17-8-5-7-16(4-2)12-17/h3-5,7-8,12,20H,1-2,6,9-11,13-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGPOYHISNIYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCN(C1)CC2=CC(=CC=C2)C=C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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